molecular formula C26H47O4P B13766125 Diisodecyl phenyl phosphate CAS No. 51363-64-5

Diisodecyl phenyl phosphate

Cat. No.: B13766125
CAS No.: 51363-64-5
M. Wt: 454.6 g/mol
InChI Key: JTNKWPDPEXRFOV-UHFFFAOYSA-N
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Description

Diisodecyl phenyl phosphate is a chemical compound with the molecular formula C26H47O4P. It is an alkyl-aryl phosphate ester, commonly used as a plasticizer and flame retardant in various industrial applications. This compound is known for its stability and effectiveness in enhancing the properties of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisodecyl phenyl phosphate is synthesized through the esterification of phenol with diisodecyl alcohol in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phenol and diisodecyl alcohol, are reacted in the presence of a catalyst, usually phosphoric acid, at elevated temperatures. The reaction mixture is then purified through distillation and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diisodecyl phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphate esters.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diisodecyl phenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a plasticizer and flame retardant in polymer chemistry.

    Biology: Research has shown its potential in modulating biological pathways, particularly in lipid metabolism.

    Medicine: It is being studied for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.

    Industry: It is widely used in the production of flexible PVC, coatings, and adhesives

Mechanism of Action

The mechanism of action of diisodecyl phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts by modulating the activity of these targets, leading to changes in cellular processes. For example, it has been shown to antagonize liver X receptor alpha, which plays a role in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Diisodecyl phenyl phosphite
  • Bis(2-ethylhexyl) phenyl phosphate
  • Triphenyl phosphate

Uniqueness

Diisodecyl phenyl phosphate is unique due to its high stability and effectiveness as a plasticizer and flame retardant. Compared to similar compounds, it offers better performance in enhancing the properties of polymers and has a broader range of applications in various industries .

Properties

CAS No.

51363-64-5

Molecular Formula

C26H47O4P

Molecular Weight

454.6 g/mol

IUPAC Name

bis(8-methylnonyl) phenyl phosphate

InChI

InChI=1S/C26H47O4P/c1-24(2)18-12-7-5-9-16-22-28-31(27,30-26-20-14-11-15-21-26)29-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3

InChI Key

JTNKWPDPEXRFOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOP(=O)(OCCCCCCCC(C)C)OC1=CC=CC=C1

Origin of Product

United States

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